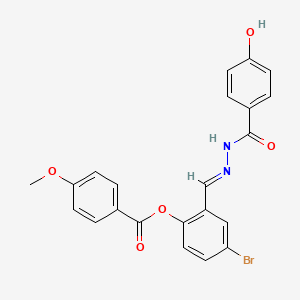![molecular formula C25H21ClN4O4S B12015325 methyl 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12015325.png)
methyl 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-4-[({[4-(4-Chlorphenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoat ist eine komplexe organische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Triazolring, eine Chlorphenylgruppe, eine Methoxyphenylgruppe und einen Benzoatester umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-4-[({[4-(4-Chlorphenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoat umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorprodukten. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Triazolrings: Der Triazolring wird durch eine Cyclisierungsreaktion aus Hydrazinderivaten und geeigneten Aldehyden oder Ketonen unter sauren oder basischen Bedingungen synthetisiert.
Einführung der Chlorphenyl- und Methoxyphenylgruppen: Diese Gruppen werden durch nucleophile Substitutionsreaktionen eingeführt, wobei die Triazolzwischenstufe mit Chlorbenzol- und Methoxybenzolderivaten reagiert.
Bildung der Sulfanylacetylgruppe: Dieser Schritt beinhaltet die Reaktion der Triazolzwischenstufe mit einer Thiolverbindung, gefolgt von einer Acetylierung mit Essigsäureanhydrid.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe mit Methanol in Gegenwart eines starken Säurekatalysators wie Schwefelsäure, um den Methylester zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dies umfasst die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC), um eine hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Methyl-4-[({[4-(4-Chlorphenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Sulfanylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Nitrogruppen können, falls vorhanden, mit Reduktionsmitteln wie Zinn(II)-chlorid oder katalytischer Hydrierung zu Aminen reduziert werden.
Substitution: Die Chlorphenylgruppe kann nucleophile aromatische Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure
Reduktion: Zinn(II)-chlorid, katalytische Hydrierung
Substitution: Amine, Thiole
Hauptprodukte
Oxidation: Sulfoxide, Sulfone
Reduktion: Amine
Substitution: Substituierte Triazolderivate
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, catalytic hydrogenation
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted triazole derivatives
Wissenschaftliche Forschungsanwendungen
Methyl-4-[({[4-(4-Chlorphenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Diese Verbindung wird aufgrund ihrer Triazolgruppe, die für ihre biologische Aktivität bekannt ist, auf ihr Potenzial als entzündungshemmendes, antimikrobielles und Antikrebsmittel untersucht.
Materialwissenschaften: Sie wird aufgrund ihrer einzigartigen strukturellen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.
Industrielle Chemie: Die Verbindung wird als Zwischenprodukt bei der Synthese anderer komplexer organischer Moleküle und Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-4-[({[4-(4-Chlorphenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung zielt auf Enzyme und Rezeptoren ab, die an Entzündungs- und Krebssignalwegen beteiligt sind, wie z. B. Cyclooxygenase (COX) und den Kernfaktor Kappa-Leichtketten-Verstärker von aktivierten B-Zellen (NF-κB).
Beteiligte Signalwege: Sie hemmt die Produktion von proinflammatorischen Zytokinen und reaktiven Sauerstoffspezies und übt so ihre entzündungshemmenden und krebshemmenden Wirkungen aus.
Wirkmechanismus
The mechanism of action of methyl 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Pathways Involved: It inhibits the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-4-[(4-Chlorphenyl)sulfanyl]benzoat
- Methyl-4-[(4-Methoxyphenyl)sulfanyl]benzoat
- 4-(4-Chlorphenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-triazol
Einzigartigkeit
Methyl-4-[({[4-(4-Chlorphenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoat ist einzigartig aufgrund der Kombination seines Triazolrings mit sowohl Chlorphenyl- als auch Methoxyphenylgruppen, wodurch seine biologische Aktivität und chemische Reaktivität im Vergleich zu ähnlichen Verbindungen verbessert wird.
Eigenschaften
Molekularformel |
C25H21ClN4O4S |
|---|---|
Molekulargewicht |
509.0 g/mol |
IUPAC-Name |
methyl 4-[[2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H21ClN4O4S/c1-33-21-13-5-16(6-14-21)23-28-29-25(30(23)20-11-7-18(26)8-12-20)35-15-22(31)27-19-9-3-17(4-10-19)24(32)34-2/h3-14H,15H2,1-2H3,(H,27,31) |
InChI-Schlüssel |
SCTQHCFNUNJRNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl {[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate](/img/structure/B12015247.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide](/img/structure/B12015251.png)

![5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12015259.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015260.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12015266.png)

![3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015282.png)


![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015313.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12015321.png)
